N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-N-(4-ethylbenzyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-N-(4-ethylbenzyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives This compound is characterized by the presence of a chromene core, a tetrahydrothiophene ring with a dioxidotetrahydrothiophenyl group, and an ethylbenzyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-N-(4-ethylbenzyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor.
Oxidation to Form the Dioxidotetrahydrothiophenyl Group: The tetrahydrothiophene ring is oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form the dioxidotetrahydrothiophenyl group.
Coupling with Ethylbenzyl Group: The final step involves coupling the chromene core with the ethylbenzyl group through an amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-N-(4-ethylbenzyl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation reactions, particularly at the tetrahydrothiophene ring.
Reduction: Reduction reactions can target the carbonyl group in the chromene core.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzyl and chromene moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or reduced chromene derivatives.
Substitution: Formation of substituted chromene or benzyl derivatives.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-N-(4-ethylbenzyl)-4-oxo-4H-chromene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-N-(4-ethylbenzyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)thiophene-2-carboxamide
- N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(2-fluorophenoxy)acetamide
- (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3-(4-methoxyphenyl)prop-2-enamide
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-N-(4-ethylbenzyl)-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of a chromene core and a dioxidotetrahydrothiophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H27NO5S |
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Molecular Weight |
453.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-6-ethyl-N-[(4-ethylphenyl)methyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C25H27NO5S/c1-3-17-5-7-19(8-6-17)15-26(20-11-12-32(29,30)16-20)25(28)24-14-22(27)21-13-18(4-2)9-10-23(21)31-24/h5-10,13-14,20H,3-4,11-12,15-16H2,1-2H3 |
InChI Key |
PWBNGELHGRWSLF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)CC |
Origin of Product |
United States |
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